molecular formula C20H19ClN6O2S B317088 4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide

Cat. No.: B317088
M. Wt: 442.9 g/mol
InChI Key: PROJTOHGMZDQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole-4-amine with 2-chloro-3-nitrobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base like triethylamine in dichloromethane at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to various derivatives with different functional groups attached to the quinoxaline core .

Scientific Research Applications

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide stands out due to its unique combination of a quinoxaline core, pyrazole ring, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19ClN6O2S

Molecular Weight

442.9 g/mol

IUPAC Name

4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H19ClN6O2S/c1-11-4-9-16-17(10-11)23-19(24-18-12(2)25-26-13(18)3)20(22-16)27-30(28,29)15-7-5-14(21)6-8-15/h4-10H,1-3H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

PROJTOHGMZDQLH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=C(NN=C3C)C)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=C(NN=C3C)C)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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